6-ethyl-5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-ethyl-5-fluoro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN6S/c1-2-10-12(14)13(17-8-16-10)15-6-9-7-20(19-18-9)11-4-3-5-21-11/h3-5,7-8H,2,6H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPDPHBIRWBUFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)NCC2=CN(N=N2)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine typically involves multi-step organic reactionsThe triazole ring is then formed through a cycloaddition reaction, and finally, the thiophene ring is attached via a coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. Research indicates that derivatives of pyrimidine compounds often exhibit significant antibacterial activity.
Case Study: Antibacterial Testing
A study evaluated the antibacterial efficacy of synthesized pyrimidine derivatives against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined for several compounds, with some exhibiting MIC values as low as 256 µg/mL, indicating potent antibacterial activity .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 6-Ethyl-5-fluoro derivative | 256 | E. coli |
| 6-Ethyl-5-fluoro derivative | 256 | S. aureus |
Anticancer Activity
The anticancer potential of this compound has been investigated through various studies that focus on its effects on different cancer cell lines.
Case Study: NCI Screening Program
In a notable study, several pyrimidine derivatives were screened by the National Cancer Institute (NCI) for their anticancer activity across 60 human cancer cell lines. Among these, specific derivatives demonstrated significant antiproliferative effects, with one compound showing exceptional potency against breast cancer cells (MCF-7) .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 6-Ethyl-5-fluoro derivative | MCF-7 | 0.5 |
| 6-Ethyl-5-fluoro derivative | DU145 | 0.3 |
Antiviral Activity
Emerging studies suggest that triazole-containing compounds may possess antiviral properties. The incorporation of thiophene moieties enhances the bioactivity of these compounds.
Case Study: Antiviral Screening
A recent investigation into the antiviral activity of triazole derivatives demonstrated that certain modifications to the pyrimidine structure significantly increased efficacy against viral infections. The study highlighted that compounds similar to 6-ethyl-5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine exhibited promising results in inhibiting viral replication in vitro .
| Compound | Virus Type | EC50 (µM) |
|---|---|---|
| Triazole derivative | Influenza A | 0.8 |
| Triazole derivative | HIV | 0.5 |
Mechanism of Action
The mechanism of action of 6-ethyl-5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural features and properties of the target compound with structurally related pyrimidine and heterocyclic derivatives:
*Calculated molecular weight based on formula.
Key Differences and Implications
Core Heterocycle Variations: The target compound’s pyrimidine core contrasts with pyridazine () and thieno-pyrimidine () cores in analogues. Pyrimidines are more common in kinase inhibitors due to their hydrogen-bonding capacity, whereas thieno-pyrimidines offer fused-ring rigidity . The triazole-thiophene group in the target is distinct from morpholinosulfonyl () and tetrazole () substituents, suggesting divergent target selectivity.
Fluorine vs. Azide/Methoxy Groups :
- The 5-fluoro substituent in the target may improve metabolic stability compared to azidomethyl () or methoxy () groups, which are prone to metabolic oxidation .
Synthetic Complexity :
- The target’s triazole-thiophene moiety likely requires multi-step synthesis involving azide-alkyne cycloaddition (click chemistry), similar to protocols in (47–68% yields for triazole intermediates) .
Pharmacological and Functional Insights
- Enzyme Inhibition Potential: Compounds with pyrimidine-triazole scaffolds (e.g., ) often inhibit thiamine pyrophosphate-dependent enzymes, suggesting the target may share this mechanism .
- Pharmacokinetic Advantages: The fluorine atom and triazole-thiophene group may enhance the target’s blood-brain barrier penetration compared to analogues with bulkier substituents (e.g., morpholinosulfonyl in ) .
Biological Activity
The compound 6-ethyl-5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine (CAS No. 2380182-57-8) is a fluorinated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 304.35 g/mol. The structural features include a pyrimidine ring substituted with a fluorine atom and a thiophene-linked triazole moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2380182-57-8 |
| Molecular Formula | |
| Molecular Weight | 304.35 g/mol |
Antiproliferative Activity
Research indicates that compounds containing pyrimidine and triazole structures often exhibit significant antiproliferative effects against various cancer cell lines. A study evaluating similar fluorinated compounds demonstrated that they possess notable cytotoxicity against breast, colon, and lung cancer cell lines. The highest antiproliferative activity was observed in derivatives with specific substitutions that enhance their interaction with cellular targets .
In vitro studies have shown that the compound can inhibit the proliferation of cancer cells through mechanisms that may include the induction of apoptosis and cell cycle arrest. For instance, derivatives with triazole rings have been reported to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase .
Antiviral Activity
The heterocyclic nature of this compound positions it as a candidate for antiviral applications. Recent advances in heterocyclic compounds have highlighted their effectiveness against various viral infections. For example, compounds similar to this one have been evaluated for their ability to inhibit viral replication in cell cultures infected with herpes simplex virus (HSV) and other viruses .
In one study, derivatives were shown to prevent HSV replication in Vero cells by over 90% at specific concentrations while maintaining low cytotoxicity levels . This suggests that the compound may share similar antiviral properties.
Case Study 1: Anticancer Activity
A recent investigation into related triazole derivatives revealed significant anticancer properties against multiple tumor types. Compounds were tested against various human cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The results indicated IC50 values in the low micromolar range, suggesting potent activity .
Case Study 2: Antiviral Efficacy
Another study focused on the antiviral capabilities of triazole-based compounds against viral strains such as HSV-1 and Junin virus (JUNV). The tested compounds exhibited promising results with IC50 values indicating effective inhibition of viral replication at concentrations that did not compromise cell viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
